2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine
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Overview
Description
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is a chemical compound that features a piperazine ring substituted with a 4-fluorophenylmethyl group and a pyrimidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine typically involves the reaction of 4-fluorobenzyl chloride with piperazine to form 1-(4-fluorobenzyl)piperazine. This intermediate is then reacted with 4-methylpyrimidine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major products include oxidized derivatives of the fluorophenyl group.
Reduction: The major products include reduced forms of the pyrimidine ring.
Substitution: The major products include substituted derivatives at the fluorophenyl group.
Scientific Research Applications
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group is known to enhance binding affinity to certain receptors, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The pyrimidine ring may interact with nucleic acids or proteins, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-3-methylpyrimidine
- 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine
- 2-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine
Uniqueness
2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and binding affinity compared to other halogen-substituted analogs. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c1-13-6-7-18-16(19-13)21-10-8-20(9-11-21)12-14-2-4-15(17)5-3-14/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMQXXLIGFMIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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